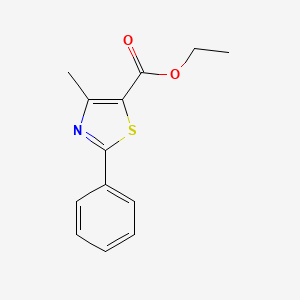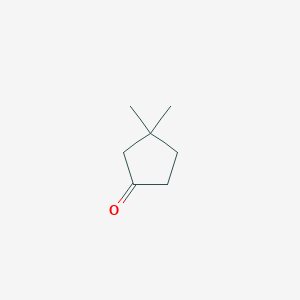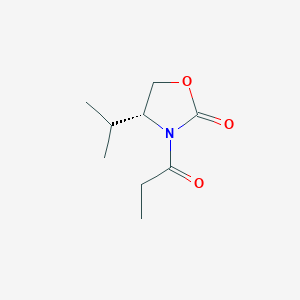
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 32043-95-1 . It has a molecular weight of 247.32 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate consists of a five-membered thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a powder at room temperature . It has a melting point of 39-43°C .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic Properties
These compounds have been studied for their potential analgesic (pain-relieving) effects . This could make them useful in the development of new pain management medications.
Anti-inflammatory Activity
Thiazole derivatives have also been associated with anti-inflammatory activity . This suggests potential applications in treating conditions characterized by inflammation.
Antimicrobial and Antifungal Properties
Research has shown that thiazole derivatives can exhibit antimicrobial and antifungal properties . This could lead to the development of new treatments for various bacterial and fungal infections.
Antiviral Activity
Thiazole derivatives have been studied for their potential antiviral properties . This could make them valuable in the fight against various viral diseases.
Antitumor and Cytotoxic Properties
Thiazole derivatives have been found to exhibit antitumor and cytotoxic properties . This suggests they could be used in the development of new cancer treatments. In fact, some compounds have shown good antitumor activity against liver carcinoma cell line (HepG2) when compared with the standard drug Doxorubicin .
Neuroprotective Properties
Thiazole derivatives have been associated with neuroprotective effects . This could lead to potential applications in the treatment of neurodegenerative disorders.
Diuretic Properties
Thiazole derivatives have been studied for their diuretic properties . This could make them useful in managing conditions like hypertension and heart failure, where reducing excess fluid can be beneficial.
Safety And Hazards
The safety information for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPLITQTMHJFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372512 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
CAS RN |
53715-64-3 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)



![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)
![4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1585625.png)



![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1585630.png)

